molecular formula C10H21NO5 B1405487 [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester CAS No. 1023955-77-2

[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester

Cat. No. B1405487
M. Wt: 235.28 g/mol
InChI Key: DMFUUJSWBPEOGL-UHFFFAOYSA-N
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Description

“[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is an organic compound that has gained attention in the field of biological and biochemical research due to its unique properties1. It is also known as XTT1.



Synthesis Analysis

The synthesis of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is not explicitly mentioned in the search results. However, tert-butyl esters are generally used as protecting groups in organic synthesis2. They can be deprotected under mild acidic conditions2.



Molecular Structure Analysis

The molecular formula of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is C10H21NO51. Its molecular weight is 235.28 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not detailed in the search results. However, tert-butyl esters are known to react with SOCl2 at room temperature to provide acid chlorides2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not provided in the search results.


Scientific Research Applications

  • Chemical Synthesis and Molecular Recognition :

    • Used in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia, S. Arrasate, E. Lete, & N. Sotomayor, 2006).
    • Involved in potentiometric experiments for the molecular recognition of amino acid esters in liquid polymeric membrane ion-selective electrodes (M. Kronďák, T. V. Shishkanova, R. Holakovský, R. Volf, I. Stibor, & V. Král, 2001).
  • Synthesis and Characterization of Liquid Crystalline Materials :

    • Utilized in the synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series, examining the effect of tert-butyl tail on mesomorphism (Shavi Thakur & H. N. Patel, 2020).
  • Organic Synthesis and Kinetic Studies :

  • Crystallographic Studies :

  • Environmental Applications :

Safety And Hazards

The safety and hazards associated with “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not explicitly mentioned in the search results. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the use of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not specified in the search results. However, its unique properties suggest potential applications in the field of biological and biochemical research1.


Please note that this information is based on available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or experts in the field.


properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5/c1-10(2,3)16-9(13)11(4)15-8-7-14-6-5-12/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFUUJSWBPEOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

TBAF (6.78 mL, 6.78 mmol) was added to O-{2-[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-ethyl}-N-methyl-N-BOC-hydroxylamine (d) (3 g, 6.33 mmol) dissolved in dry THF (15 mL). The reaction was stirred over night. The THF was evaporated off and the residue was dissolved in DCM and washed with NH4Cl (saturated) (40 mL), water and brine. The organic phase was dried (MgSO4) and evaporated off. The residue was purified using flash chromatography on a Companion Combiflash 40 g column (Gradient MeOH 0-5% over 20 minutes in DCM. Structure confirmed by NMR.
Name
Quantity
6.78 mL
Type
reactant
Reaction Step One
Name
O-{2-[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-ethyl}-N-methyl-N-BOC-hydroxylamine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester

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